methanone CAS No. 866149-80-6](/img/structure/B2662597.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl](2-furyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl](2-furyl)methanone (DCFTM) is an organic compound with a molecular formula of C9H6Cl2N2O. It is an aryl-triazole derivative of the substituted phenylmethanone family. DCFTM is a relatively new compound in the field of organic chemistry with unique properties that make it attractive for use in various scientific research applications.
Applications De Recherche Scientifique
Enzyme Inhibition and Antimicrobial Activity
- Human Dihydroorotate Dehydrogenase Inhibitors : A study on the optimization of inhibitors for human dihydroorotate dehydrogenase (HsDHODH) led to the design of novel triazole derivatives, among which a compound showed significant inhibition with an IC50 value of 1.50 μmol·L−1, suggesting a potential pathway for developing new therapeutic agents (Gong et al., 2017).
- Antibacterial and Antioxidant Properties : The synthesis of various furyl and phenyl methanone derivatives has shown considerable inhibitory activity against α-glucosidase enzyme, highlighting their potential as therapeutic agents with antimicrobial and antioxidant capacities (Abbasi et al., 2019).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : Triazole derivatives have been synthesized and evaluated for their efficiency in inhibiting the corrosion of mild steel in acidic media. The study demonstrates the relationship between molecular structure and inhibition efficiency, providing insights into the development of effective corrosion inhibitors (Li et al., 2007).
Molecular Docking and Biological Evaluation
- Anticancer and Antimicrobial Agents : New 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), along with in vitro antibacterial and antifungal activities, indicating the broad potential of such compounds in pharmaceutical applications (Katariya et al., 2021).
Catalysis and Chemical Synthesis
- Catalysis for Huisgen 1,3-Dipolar Cycloadditions : Research into the development of a tris(triazolyl)methanol-Cu(I) structure as a catalyst for Huisgen 1,3-dipolar cycloadditions demonstrated its effectiveness, offering a valuable tool for chemical synthesis with applications ranging from materials science to drug discovery (Ozcubukcu et al., 2009).
Alzheimer's Disease Research
- Therapeutic Agents for Alzheimer's Disease : The exploration of synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease highlighted moderate enzyme inhibitory potentials and mild cytotoxicity, with certain compounds showing promising activity against acetyl and butyrylcholinesterase enzymes, suggesting a potential for drug development against Alzheimer's disease (Hassan et al., 2018).
Propriétés
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-9-4-3-8(6-10(9)15)18-7-11(16-17-18)13(19)12-2-1-5-20-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSOVBKSIRDBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2662514.png)
![2-(4-isopropylphenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2662516.png)
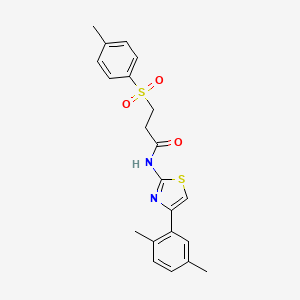
![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2662520.png)
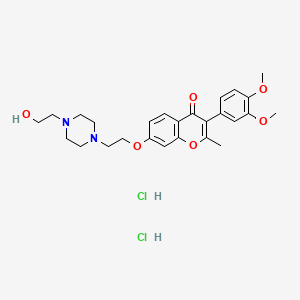
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2662522.png)
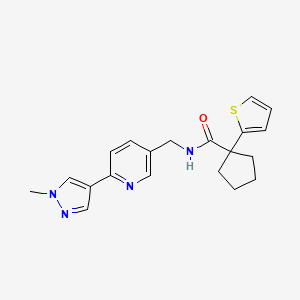
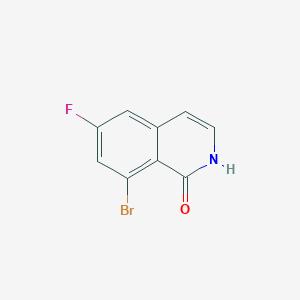
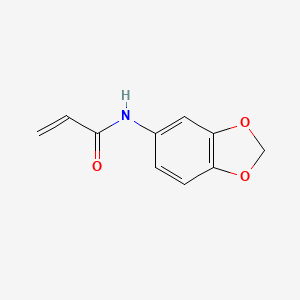
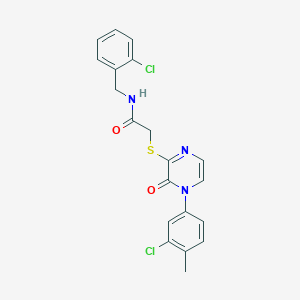
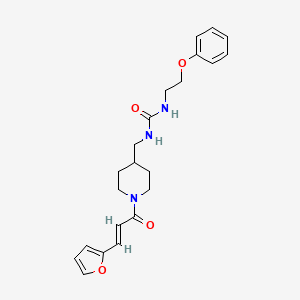
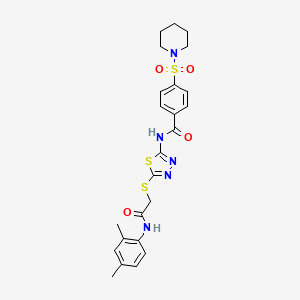
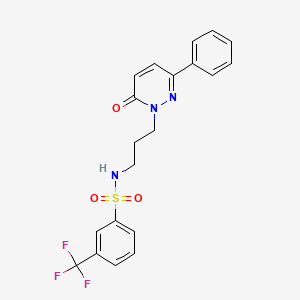
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)